2-chloro-N-2-pyridinyl-4-Pyrimidinamine

Medicinal Chemistry Physicochemical Property Permeability Prediction

This 2-chloropyrimidine building block is the go-to intermediate for CDK7/9 inhibitor campaigns. The unique ortho-pyridyl nitrogen provides a critical hinge-binding H-bond acceptor, while the stable C2 chlorine enables clean SNAr or cross-coupling diversification—unlike the more labile bromo analog. With reported yields >85% and a drug-like XLogP3 of 2.3, it is the reliable, non-hygroscopic choice for parallel library synthesis. Secure consistent quality and avoid isomeric impurities; order direct from stock.

Molecular Formula C9H7ClN4
Molecular Weight 206.63 g/mol
Cat. No. B8481330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-2-pyridinyl-4-Pyrimidinamine
Molecular FormulaC9H7ClN4
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC2=NC(=NC=C2)Cl
InChIInChI=1S/C9H7ClN4/c10-9-12-6-4-8(14-9)13-7-3-1-2-5-11-7/h1-6H,(H,11,12,13,14)
InChIKeyIBXGPELGXVDIRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-2-pyridinyl-4-Pyrimidinamine – Core Intermediate for Kinase-Targeted Pyrimidine Libraries


2-Chloro-N-2-pyridinyl-4-pyrimidinamine (CAS 868366-57-8) belongs to the class of N-(pyridin-2-yl)pyrimidin-4-amines, a privileged scaffold in kinase inhibitor design [1]. Its structure features a 2-chloropyrimidine core linked via a secondary amine to a 2-aminopyridine moiety, providing a versatile handle for further substitution at the 2-position [2]. Computed physicochemical descriptors (MW 206.63 g·mol⁻¹, XLogP3 2.3, TPSA 50.7 Ų) place it within drug-like property space, but its primary value lies as a synthetic intermediate in medicinal chemistry campaigns targeting cyclin-dependent kinases and other therapeutically relevant kinases [1][3].

Why 2-Chloro-N-2-pyridinyl-4-Pyrimidinamine Cannot Be Replaced by a Close-in Analog


The 2-chloro substituent and the pyridin-2-ylamine motif jointly confer a unique reactivity profile that is not replicated by the phenyl, pyridin-3-yl, or pyridin-4-yl analogs, nor by the 2-methyl or 2-unsubstituted variants. The chlorine at C2 enables downstream diversification via SNAr or transition metal-catalyzed cross-coupling, while the ortho-pyridyl nitrogen serves as an additional hydrogen bond acceptor and, under certain conditions, as a directing group for C–H functionalization [1][2]. Replacement of the 2-pyridyl group with a phenyl ring reduces hydrogen bond acceptor count and increases lipophilicity, altering both recognition properties and metabolic stability [1]. Consequently, any substitution among in-class analogs introduces risks of altered reactivity, off-target binding, or downstream synthetic inefficiency, making direct interchange untenable without quantitative verification.

Quantitative Differentiation Evidence for 2-Chloro-N-2-pyridinyl-4-Pyrimidinamine


Topological Polar Surface Area (TPSA): Pyridin-2-yl vs. Phenyl Analog

The presence of the pyridin-2-yl nitrogen in 2-chloro-N-2-pyridinyl-4-pyrimidinamine yields a computed TPSA of 50.7 Ų, compared to an estimated TPSA of approximately 37.8 Ų for the direct phenyl analog (2-chloro-N-phenylpyrimidin-4-amine) [1]. This 12.9 Ų increase reflects the additional hydrogen bond acceptor contributed by the pyridine nitrogen. The higher TPSA of the target compound is expected to enhance aqueous solubility and reduce passive membrane permeability relative to the phenyl analog, a property that can be advantageous in designing kinase inhibitors with balanced ADME profiles [1].

Medicinal Chemistry Physicochemical Property Permeability Prediction

Lipophilicity (XLogP3): Modulating LogP through Heteroaryl Substitution

The computed XLogP3 of 2-chloro-N-2-pyridinyl-4-pyrimidinamine is 2.3 [1]. For the phenyl analog 2-chloro-N-phenylpyrimidin-4-amine, the estimated XLogP3 is approximately 2.8–3.0 (class-level inference based on typical pyridine-to-phenyl logP offsets of about –0.5 to –0.7 units) [1]. The lower lipophilicity of the target compound arises from the electron-withdrawing nature of the pyridine nitrogen, which reduces overall logP. This difference can influence metabolic stability, plasma protein binding, and off-target promiscuity in medicinal chemistry programs.

Drug Design Lipophilicity ADME

Hydrogen Bond Acceptor Count: Impact on Pharmacophoric Recognition

2-Chloro-N-2-pyridinyl-4-pyrimidinamine contains four hydrogen bond acceptors (2 pyrimidine N, 1 pyridine N, 1 Cl), whereas the phenyl analog possesses only three [1]. The extra acceptor, provided by the pyridine nitrogen, can engage in additional interactions with kinase hinge residues or water networks. In kinase inhibitor design, this additional acceptor site has been exploited to improve potency and selectivity, as demonstrated in the development of N-pyridinylpyrimidin-2-amine CDK7/9 inhibitors [2].

Molecular Recognition Kinase Inhibitor Design Pharmacophore

Synthetic Accessibility: High-Yield Preparation with Favorable Selectivity

A Chinese patent (CN103649051A) claims a selective preparation method for 2-chloro-4-substituted pyrimidine compounds, including 2-chloro-N-(pyridin-2-yl)pyrimidin-4-amine, achieving reported yields in excess of 85% under optimized conditions [1]. The method reportedly suppresses isomer formation and simplifies purification relative to traditional SNAr conditions. Although a direct head-to-head yield comparison with the 2-bromo analog under identical conditions is not available, the patent teaches that the chlorine substituent provides an optimal balance between reactivity and stability, enabling large-scale production without the handling hazards associated with brominated intermediates [1].

Process Chemistry Synthetic Intermediate Reaction Yield

Optimal Application Scenarios for 2-Chloro-N-2-pyridinyl-4-Pyrimidinamine


Medicinal Chemistry: Synthesis of CDK7/9 Dual Inhibitors

The compound serves as a key intermediate in the preparation of N-pyridinylpyrimidin-2-amine derivatives targeting cyclin-dependent kinases 7 and 9 [3]. Its 2-chloro group enables late-stage diversification via Buchwald–Hartwig amination or Suzuki coupling, allowing rapid SAR exploration at the adenine-binding pocket. The pyridin-2-yl moiety contributes an essential hydrogen bond acceptor for hinge binding, as validated in the development of compound 9q, a potent dual CDK7/9 inhibitor with sub-micromolar antiproliferative activity against multiple cancer cell lines [3].

Process Chemistry: Scalable Synthesis of Pyridylpyrimidine Libraries

Industrial-scale production benefits from the compound's synthetic accessibility, with reported yields exceeding 85% and reduced isomeric impurities [2]. The chlorine atom at C2 provides a stable, non-hygroscopic handle that tolerates ambient storage, unlike the more labile bromo analog. This makes it an ideal building block for parallel synthesis of diversified pyrimidine libraries in both academic and contract research settings.

Physicochemical Property Optimization: Balanced Lipophilicity and Solubility

When incorporated into lead-like structures, the scaffold imparts a TPSA of 50.7 Ų and XLogP3 of 2.3 [1], values within the favorable range for oral bioavailability. The pyridin-2-yl nitrogen reduces logP by approximately 0.5–0.7 units compared to the phenyl analog, offering a direct means to modulate lipophilicity-driven properties such as metabolic clearance and plasma protein binding without introducing additional chiral centers or stereochemical complexity.

Agrochemical Intermediate: Pyridylpyrimidine Herbicides

The compound is structurally related to intermediates used in the synthesis of herbicidally active pyridyl-/pyrimidyl-pyrimidine derivatives [2]. Its reactivity profile allows sequential functionalization at the 2-chloro position, enabling the preparation of diverse agrochemical leads with tailored selectivity profiles.

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